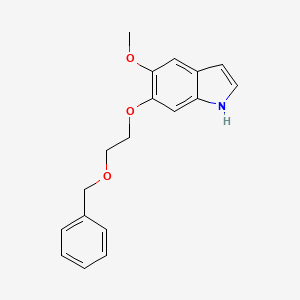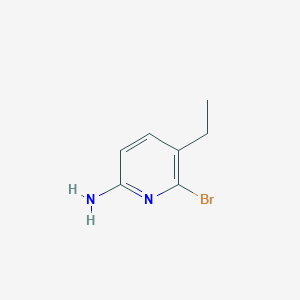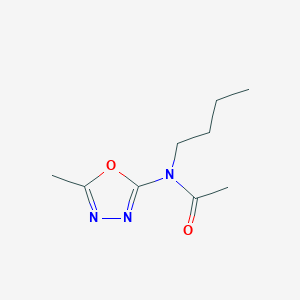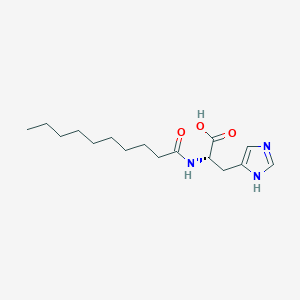
N-Decanoyl-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid typically involves the formation of the imidazole ring followed by the attachment of the decanamido and propanoic acid groups. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde .
Industrial Production Methods
Industrial production of imidazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For example, a one-pot, four-component synthesis can be used to produce 1,2,4-trisubstituted imidazoles under solvent-free conditions . This method is advantageous for large-scale production due to its simplicity and cost-effectiveness.
化学反応の分析
Types of Reactions
(S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole to imidazoline.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while substitution reactions can produce a variety of substituted imidazoles .
科学的研究の応用
(S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound can be used in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
作用機序
The mechanism of action of (S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate enzymatic reactions, leading to various biological effects .
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: The parent compound of the imidazole family.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
(S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific structure, which combines an imidazole ring with decanamido and propanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
55258-10-1 |
|---|---|
分子式 |
C16H27N3O3 |
分子量 |
309.40 g/mol |
IUPAC名 |
(2S)-2-(decanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C16H27N3O3/c1-2-3-4-5-6-7-8-9-15(20)19-14(16(21)22)10-13-11-17-12-18-13/h11-12,14H,2-10H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t14-/m0/s1 |
InChIキー |
BKVABDKAKQZLJF-AWEZNQCLSA-N |
異性体SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
正規SMILES |
CCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



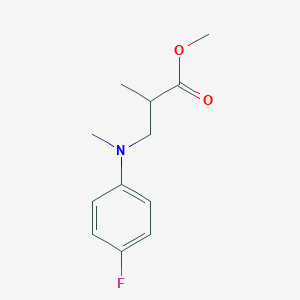
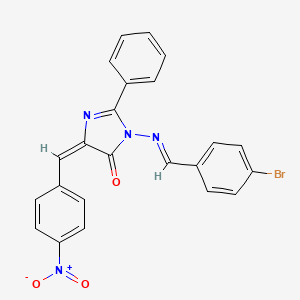
![Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12930316.png)
![6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12930324.png)
![9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-](/img/structure/B12930331.png)
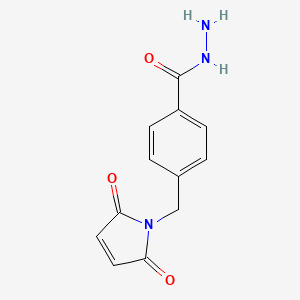

![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)
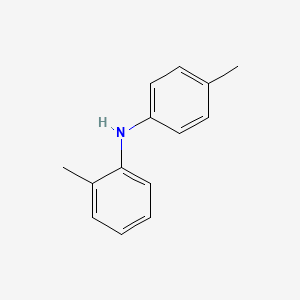
![2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole](/img/structure/B12930357.png)
